molecular formula C9H14N2O2 B1468756 1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol CAS No. 1344065-16-2

1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol

Cat. No.: B1468756
CAS No.: 1344065-16-2
M. Wt: 182.22 g/mol
InChI Key: WDQPXWCTHUAALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol is a chemical compound that belongs to the class of isoxazoles, which are heterocyclic aromatic organic compounds. This compound features a 3,5-dimethylisoxazole ring attached to an azetidine ring, making it a unique and interesting molecule for various scientific applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 3,5-dimethylisoxazole-4-carbaldehyde as the starting material.

  • Reaction Steps: The aldehyde group is first converted to an oxime, which is then reduced to form the corresponding amine. The amine is then reacted with azetidin-3-one to form the target compound.

  • Reaction Conditions: The reduction of the oxime to the amine is usually carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction with azetidin-3-one is typically performed under acidic conditions.

Industrial Production Methods:

  • Scale-Up: The industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity.

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to remove any impurities.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically at the azetidine ring, to form various oxidized derivatives.

  • Reduction: Reduction reactions can be performed on the isoxazole ring or the azetidine ring to produce different reduced forms.

  • Substitution: Substitution reactions can occur at the isoxazole ring, where various substituents can replace the methyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

  • Substitution: Substitution reactions are typically carried out using nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed:

  • Oxidation Products: Oxidation of the azetidine ring can lead to the formation of azetidine-3-one derivatives.

  • Reduction Products: Reduction of the isoxazole ring can produce isoxazole-4-carbaldehyde derivatives.

  • Substitution Products: Substitution at the isoxazole ring can result in various substituted isoxazoles.

Scientific Research Applications

  • Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.

  • Medicine: The compound may be explored for its pharmacological properties, including potential use as a drug candidate for various diseases.

  • Industry: It can be used in the development of new materials or as an intermediate in the production of other industrial chemicals.

Mechanism of Action

The mechanism by which 1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol exerts its effects depends on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol can be compared to other isoxazole derivatives, such as 4-(3,5-dimethylisoxazol-4-yl)benzene-1,2-diol and 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one derivatives. These compounds share the isoxazole ring but differ in their substituents and overall structure, leading to different chemical and biological properties.

Biological Activity

1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data analysis.

Chemical Structure

The compound features an azetidine ring substituted with a 3,5-dimethylisoxazole moiety. This unique structure may contribute to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to alterations in lipid metabolism and fatty acid synthesis.
  • Receptor Interaction : It might interact with cellular receptors, potentially modulating signaling pathways that affect cell proliferation and apoptosis.
  • Pathway Modulation : The compound could influence various biological pathways by targeting key proteins or nucleic acids involved in disease processes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study evaluating similar isoxazole derivatives reported significant antibacterial and antifungal activities against various strains. For instance, a related compound showed an MIC (Minimum Inhibitory Concentration) of 0.12 µg/mL against Shigella flexneri and Candida albicans .

CompoundMIC (µg/mL)Activity
Isoxazole derivative0.12Antibacterial
Isoxazole derivative0.49Antifungal

Anti-inflammatory Activity

Another aspect of the biological activity includes anti-inflammatory effects. Compounds with similar structures have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) pathways, leading to reduced inflammatory responses in cellular models .

Case Study 1: Fatty Acid Metabolism

A study focused on the inhibition of acetyl-CoA carboxylases (ACC), which play a crucial role in fatty acid metabolism. The compound CP-610431, an analog related to the azetidine structure, demonstrated effective inhibition of ACC1 and ACC2 with IC50 values around 50 nM. This inhibition led to decreased fatty acid synthesis and increased fatty acid oxidation in vivo .

Case Study 2: Cancer Cell Proliferation

In vitro studies have shown that compounds with the azetidine structure can inhibit cancer cell proliferation by modulating key signaling pathways. For instance, certain derivatives have been reported to reduce cell viability in breast cancer cell lines by inducing apoptosis through caspase activation .

Properties

IUPAC Name

1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-6-9(7(2)13-10-6)5-11-3-8(12)4-11/h8,12H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQPXWCTHUAALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol
Reactant of Route 3
Reactant of Route 3
1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol
Reactant of Route 4
Reactant of Route 4
1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol
Reactant of Route 5
Reactant of Route 5
1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol
Reactant of Route 6
Reactant of Route 6
1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.